molecular formula C13H24O3 B12511117 6-Oxotridecanoic acid CAS No. 62808-71-3

6-Oxotridecanoic acid

Cat. No.: B12511117
CAS No.: 62808-71-3
M. Wt: 228.33 g/mol
InChI Key: IAHLPLMHFZESFF-UHFFFAOYSA-N
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Description

6-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Oxotridecanoic acid can be synthesized through several methods. One common approach involves the oxidation of tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method includes the use of organometallic reagents like Grignard reagents to introduce the keto group at the desired position.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation of tridecanoic acid. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of tridecanedioic acid.

    Reduction: Formation of 6-hydroxytridecanoic acid.

    Substitution: Formation of various substituted tridecanoic acid derivatives.

Scientific Research Applications

6-Oxotridecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.

    6-Oxododecanoic acid: A shorter-chain analog with similar chemical properties.

    6-Oxotetradecanoic acid: A longer-chain analog with a similar structure.

Uniqueness: 6-Oxotridecanoic acid is unique due to its specific chain length and the position of the keto group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

62808-71-3

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

6-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

IAHLPLMHFZESFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCC(=O)O

Origin of Product

United States

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